molecular formula C15H23N3O2 B11235976 N-(3-methylbutyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

N-(3-methylbutyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No.: B11235976
M. Wt: 277.36 g/mol
InChI Key: GJCBLAHZMRXMPB-UHFFFAOYSA-N
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Description

N-(3-METHYLBUTYL)-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes a hexahydrocinnolin ring and a 3-methylbutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHYLBUTYL)-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE typically involves multiple steps:

    Formation of the Hexahydrocinnolin Ring: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the 3-Methylbutyl Group: This can be achieved through alkylation reactions using reagents like alkyl halides.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the 3-methylbutyl side chain, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, potentially yielding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-METHYLBUTYL)-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-METHYLBUTYL)-2-(3-OXO-2,3,5,6,7,8-TETRAHYDROCINNOLIN-2-YL)ACETAMIDE
  • N-(3-METHYLBUTYL)-2-(3-OXO-2,3,5,6,7,8-OCTAHYDROCINNOLIN-2-YL)ACETAMIDE

Uniqueness

N-(3-METHYLBUTYL)-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is unique due to its specific ring structure and side chain, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

N-(3-methylbutyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide

InChI

InChI=1S/C15H23N3O2/c1-11(2)7-8-16-14(19)10-18-15(20)9-12-5-3-4-6-13(12)17-18/h9,11H,3-8,10H2,1-2H3,(H,16,19)

InChI Key

GJCBLAHZMRXMPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)CN1C(=O)C=C2CCCCC2=N1

Origin of Product

United States

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